![molecular formula C15H19N3O B2407212 (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide CAS No. 2094026-47-6](/img/structure/B2407212.png)
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide, also known as PEPCK inhibitor, is a chemical compound that is widely used in scientific research. PEPCK inhibitor is a potent inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), which plays a crucial role in gluconeogenesis, the process by which the liver produces glucose from non-carbohydrate sources.
作用機序
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor works by inhibiting the enzyme this compound, which plays a crucial role in gluconeogenesis. By inhibiting this compound, this compound inhibitor reduces the amount of glucose produced by the liver, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound inhibitor has a variety of biochemical and physiological effects. For example, this compound inhibitor has been shown to reduce blood glucose levels in animal models, which may have potential therapeutic applications for diabetes. This compound inhibitor has also been shown to reduce tumor growth in animal models, suggesting potential applications for cancer treatment.
実験室実験の利点と制限
One advantage of using (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor in lab experiments is its specificity for this compound. Because this compound inhibitor specifically targets this compound, it can be used to study the role of this compound in various biological processes without affecting other enzymes. However, one limitation of using this compound inhibitor is its potential toxicity. This compound inhibitor has been shown to be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor. One area of research is the development of more potent and specific this compound inhibitors. Another area of research is the study of the physiological effects of this compound inhibition in humans, which may have potential therapeutic applications for diabetes and cancer. Additionally, this compound inhibitor may have applications in other areas of research, such as neurodegenerative diseases and aging. Overall, this compound inhibitor is a promising compound with many potential applications in scientific research.
合成法
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-(pyridin-2-yl)ethylamine with propargyl bromide to form 2-(prop-2-yn-1-yl)pyridine. The resulting compound is then reacted with (S)-2-pyrrolidinylmethanol and N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
科学的研究の応用
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor is widely used in scientific research to study the role of this compound in various biological processes. For example, this compound inhibitor has been used to study the role of this compound in gluconeogenesis, the process by which the liver produces glucose from non-carbohydrate sources. This compound inhibitor has also been used to study the role of this compound in cancer metabolism, as cancer cells rely heavily on gluconeogenesis for their energy needs.
特性
IUPAC Name |
(2S)-1-prop-2-ynyl-N-(2-pyridin-2-ylethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-11-18-12-5-7-14(18)15(19)17-10-8-13-6-3-4-9-16-13/h1,3-4,6,9,14H,5,7-8,10-12H2,(H,17,19)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCYTWNIMWLKMK-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NCCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NCCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

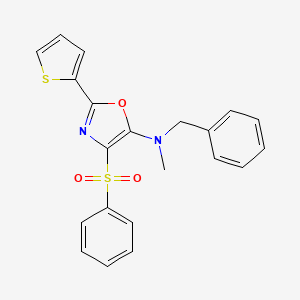

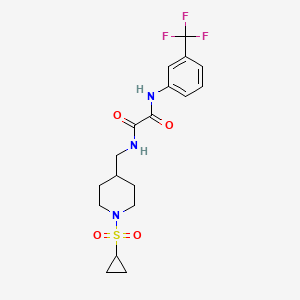
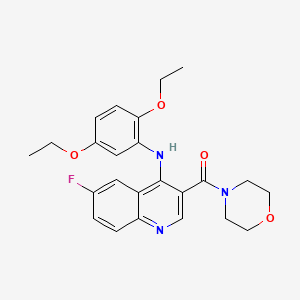
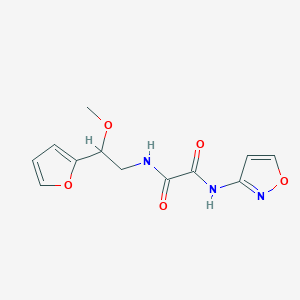
![3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2407136.png)

![1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2407141.png)
![8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2407143.png)
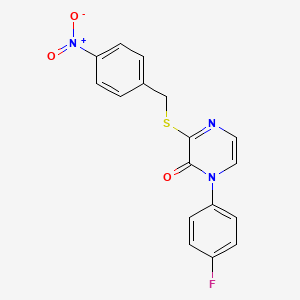
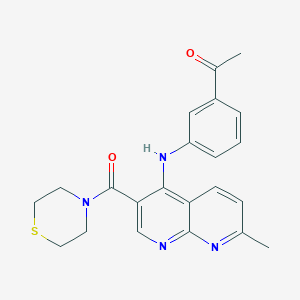
![10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B2407146.png)
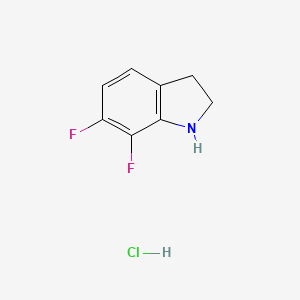
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)